1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride
Description
1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride is a piperazine derivative characterized by a 4-methylphenoxy acetyl group attached to the piperazine core. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely studied for their diverse biological activities, including antimicrobial, antidepressant, and receptor-modulating properties .
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-2-4-12(5-3-11)17-10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEYXYMYJGTRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Acylation Mechanism
The synthesis of 1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride typically begins with the acylation of piperazine using (4-methylphenoxy)acetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, where the secondary amine group of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride. The US20040092529A1 patent demonstrates comparable acylation reactions using chloroacetyl chloride in methylene chloride with triethylamine as a base, achieving complete conversion within 30 minutes at ambient temperature.
Reaction stoichiometry plays a critical role, with a 1:1 molar ratio of piperazine to acyl chloride minimizing di-substitution byproducts. Experimental data from analogous systems show that exceeding this ratio by >10% increases di-acylated impurities from <2% to 15-20%.
Synthetic Route Optimization
The synthesis can be divided into three principal stages:
Piperazine Acylation
Key parameters from US20040092529A1:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Methylene chloride | 92% conversion |
| Base | Triethylamine | 89% isolated |
| Temperature | 0-5°C (initial), then 25°C | 95% purity |
| Reaction Time | 45-60 minutes | Minimal degradation |
Hydrochloride Salt Formation
The RU2095355C1 patent details pH-controlled salt formation, where post-reaction mixtures are alkalinized to pH 11-12 before extraction and subsequent HCl treatment. This method achieves salt purity >98% when using:
Advanced Purification Strategies
Vacuum Distillation
The Russian patent RU2095355C1 reports successful purification of nitrosopiperazine derivatives via fractional distillation under reduced pressure (5-6 mmHg), collecting fractions at 105-110°C. Applied to this compound, this technique could isolate the product from:
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Unreacted piperazine (bp 146°C at 760 mmHg)
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Di-acylated byproducts (bp >250°C at 760 mmHg)
Solvent Recrystallization
Recrystallization from methyl alcohol, as described for 1-nitroso-4-methylpiperazine, may enhance final product purity. A ternary solvent system (e.g., chloroform/methanol/hexane) could optimize crystal morphology and impurity rejection.
Process Scale-Up Considerations
Temperature Control
The RU2095355C1 patent emphasizes maintaining nitrosation temperatures at 6-20°C, a practice applicable to acid-sensitive steps in the target synthesis. For the acylation reaction:
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Exothermic peaks require jacketed reactors with ±2°C control
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Adiabatic temperature rise calculations prevent thermal runaway
pH Management
Critical stages requiring pH monitoring:
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Acylation Quenching : Adjust to pH 7-8 with dilute NaOH
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Salt Formation : Precise HCl addition to reach pH 2-3
Automated titration systems could maintain the ±0.1 pH variance needed for consistent salt crystallization.
Analytical Characterization
While beyond preparation scope, quality control methods from analogous systems include:
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Melting Point Analysis : RU2095355C1 reports mp 121-122°C for recrystallized nitrosopiperazines
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GLC Purity Testing : Used in the Russian patent to verify <1% residual solvents
Yield Optimization Techniques
Reagent Stoichiometry
| Reagent | Molar Ratio (Piperazine:Acyl Chloride) | Yield Impact |
|---|---|---|
| 1:0.9 | 88% | Excess amine |
| 1:1.0 | 95% | Optimal |
| 1:1.1 | 93% | Byproduct ↑ |
Chemical Reactions Analysis
Acylation and Alkylation
The secondary amines in the piperazine ring retain nucleophilic character despite acetylation, enabling further modifications:
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Re-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dichloromethane (DCM) at 0–25°C in the presence of triethylamine (TEA), forming quaternary ammonium salts.
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Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in DCM/TEA forms bis-acylated derivatives .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, DCM, TEA, 0–25°C | N-methylated piperazine | |
| Acylation | AcCl, DCM, TEA, RT | Diacetylpiperazine |
Oxidation and Reduction
The acetyl group and aromatic ring undergo redox transformations:
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Oxidation : Potassium permanganate (KMnO₄) in acidic conditions converts the acetyl group to a carboxylic acid. The methylphenoxy group may oxidize to a quinone structure under strong oxidants .
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | Carboxylic acid derivative | |
| Reduction | LiAlH₄, THF, 0°C | 1-[(4-Methylphenoxy)ethanol]piperazine |
Electrophilic Aromatic Substitution
The 4-methylphenoxy group participates in electrophilic reactions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl group .
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Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms to the aromatic ring .
| Reaction Type | Reagents/Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Para | Nitro-substituted derivative | |
| Bromination | Br₂, AcOH, RT | Ortho/Para | Dibrominated compound |
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions:
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Complexation : Forms stable complexes with transition metals (e.g., Cd²⁺, Cu²⁺) in methanol/water mixtures, characterized by X-ray crystallography .
| Metal Ion | Solvent System | Coordination Geometry | Reference |
|---|---|---|---|
| Cd²⁺ | MeOH/H₂O | Octahedral |
Hydrolysis and Salt Formation
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Hydrolysis : Heating with aqueous HCl cleaves the acetyl group, regenerating piperazine .
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Salt Exchange : Reacts with NaOH to free the piperazine base, which can form salts with other acids (e.g., sulfate) .
Key Research Findings
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Synthetic Utility : The compound serves as an intermediate in antipsychotic drug synthesis (e.g., aripiprazole analogs) via N-alkylation .
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Biological Relevance : Modifications to the piperazine ring enhance binding to neurotransmitter receptors, influencing pharmacokinetics.
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Stability : Resists decomposition under standard conditions (pH 4–9, 25°C) but degrades in strong acids/bases .
Scientific Research Applications
Pharmacological Applications
1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride has been investigated for several pharmacological properties, including:
- Anticonvulsant Activity : Research indicates that piperazine derivatives can exhibit anticonvulsant properties. For instance, certain piperazine compounds have shown effectiveness in preventing seizures in animal models, with protective indices suggesting their potential utility in treating epilepsy .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities. Studies on related piperazine derivatives demonstrate significant inhibition of pro-inflammatory cytokines and mediators, suggesting that this compound may be effective in managing inflammatory conditions .
- Respiratory Disorders : Patents indicate that phenoxyacetic acid derivatives, including those related to piperazine structures, can be beneficial in treating respiratory diseases such as asthma and rhinitis. These compounds may modulate chemokine receptors involved in inflammatory responses .
Case Study 1: Anticonvulsant Activity Evaluation
A study evaluated the anticonvulsant activity of several piperazine derivatives, including this compound. The compound was tested using the maximal electroshock seizure (MES) model, showing promising results with a protective index indicating efficacy without significant neurotoxicity at certain dosages .
Case Study 2: Anti-inflammatory Mechanisms
In a pharmacological investigation of piperazine derivatives, researchers found that this compound significantly reduced edema in animal models. The compound's mechanism was linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway .
Table 1: Pharmacological Activities of Piperazine Derivatives
| Compound Name | Activity Type | Model Used | Efficacy (Protective Index) |
|---|---|---|---|
| This compound | Anticonvulsant | Maximal Electroshock Seizure | PI = 2.05 |
| 1-(2-Methoxyphenyl)-piperazine | Anticonvulsant | MES | PI = 1.7 |
| Various Piperazine Derivatives | Anti-inflammatory | Edema Model | Significant Reduction |
Table 2: Therapeutic Potential for Respiratory Disorders
| Compound Name | Condition Treated | Mechanism of Action |
|---|---|---|
| This compound | Asthma | Modulation of Chemokine Receptors |
| Other Phenoxyacetic Acid Derivatives | Rhinitis | Inhibition of Inflammatory Mediators |
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of piperazine derivatives is heavily influenced by substituents on the aromatic ring and the piperazine nitrogen. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Donating vs.
- Antimicrobial Activity : Bulky alkyl chains (e.g., propyl in 1-(4-chlorophenyl)-1-propyl piperazine) enhance antimicrobial efficacy, suggesting that modifying the acetyl group in the target compound with similar chains could optimize activity .
Antimicrobial Activity
- 1-(4-Chlorophenyl)-1-propyl piperazine: Zone of inhibition = 18–22 mm against P. aeruginosa (cf. Ampicillin: 20 mm) .
- 1-(4-Methylphenyl)-1-propyl piperazine : Moderate activity against Gram-negative bacteria .
- Target Compound: Predicted activity based on 4-methylphenoxy group’s balance of hydrophobicity and electronic effects, though experimental data is lacking.
Neuromodulatory Effects
- mCPP : Reduces locomotor activity via 5-HT1B/1C receptors (EC50 = 1.2 μM) .
- TFMPP (3-trifluoromethylphenyl piperazine) : Similar serotonergic activity but with higher potency due to CF3 group .
- Target Compound: The 4-methylphenoxy acetyl group may confer selectivity for adrenergic or histaminergic receptors, akin to prazosin derivatives .
Biological Activity
1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₂O₂
- Molecular Weight : 270.75 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring, which is a common structural motif in many bioactive molecules, enhancing its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring facilitates binding to these targets, leading to modulation of their activity. This can result in various biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be relevant in therapeutic contexts.
- Receptor Activation : It can activate or inhibit specific receptors involved in signaling pathways.
Anticancer Activity
A series of studies have demonstrated the cytotoxic effects of related piperazine derivatives on various cancer cell lines. For instance, compounds similar to this compound have exhibited significant growth inhibition against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells.
These findings suggest that the compound may possess potential as an anticancer agent.
Antimicrobial Activity
Research indicates that piperazine derivatives can also exhibit antimicrobial properties. In vitro studies have shown that compounds related to this compound possess activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Cancer Cell Lines : A study conducted by Wilson et al. demonstrated that a related piperazine derivative induced apoptosis in U937 cells, highlighting the potential for these compounds in cancer therapy .
- Antimicrobial Efficacy : Noolvi et al. reported the synthesis of several benzimidazole derivatives that showed notable antimicrobial activity against various pathogens, suggesting a broader applicability for piperazine-based compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves a two-step process: (1) coupling 4-methylphenoxyacetic acid with piperazine using carbodiimide-based activating agents (e.g., EDC/HOBt) and (2) hydrochloride salt formation. Purity optimization requires post-synthesis recrystallization in ethanol/water mixtures, followed by characterization via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C, DMSO-d₆) to confirm the absence of unreacted intermediates. Stability studies under varying pH and temperature conditions are critical to validate storage protocols .
Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to screen variables (e.g., stoichiometry, solvent polarity, temperature). For example, using acetonitrile as a solvent at 50°C reduces side reactions compared to DMF. Quantum chemical calculations (e.g., DFT) can predict transition states and guide solvent selection, while real-time monitoring via FT-IR tracks acylpiperazine bond formation. Feedback loops integrating computational predictions and experimental validation significantly reduce optimization time .
Q. Which analytical techniques are essential for confirming structural integrity and stability?
- Methodological Answer :
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 220 nm UV detection | Quantify purity (>98%) and detect degradation products |
| NMR | ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆ | Confirm acetylpiperazine linkage and aromatic substitution |
| TGA/DSC | 10°C/min heating rate | Assess thermal stability and hydrate formation |
| XRPD | Cu-Kα radiation | Verify crystalline form and polymorphism |
Advanced Research Questions
Q. How can computational modeling predict reaction mechanisms and optimize catalytic conditions for derivatives?
- Methodological Answer : Reaction path searches using quantum mechanical software (e.g., Gaussian, ORCA) identify intermediates and transition states. For example, modeling the nucleophilic attack of piperazine on the activated carbonyl reveals steric hindrance from the 4-methylphenoxy group. Machine learning (ML) algorithms trained on existing reaction datasets can propose solvent-catalyst combinations (e.g., DMAP in THF) to enhance regioselectivity .
Q. How to resolve contradictions between in vitro bioactivity and in vivo pharmacokinetic data?
- Methodological Answer : Use Mendelian randomization-inspired approaches to validate causality:
- Primary Analysis : Dose-response studies in cell lines (e.g., HEK293) to confirm target engagement (e.g., receptor binding via SPR).
- Replicated Analysis : Cross-validate using isotopic labeling (¹⁴C or ³H) to track metabolite formation in animal models. Discrepancies often arise from poor blood-brain barrier penetration or hepatic first-pass metabolism, which can be mitigated via prodrug strategies .
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Q. What strategies validate hypotheses about the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine omics-level data (transcriptomics/proteomics) with cheminformatics. For instance:
- CRISPR-Cas9 screens identify gene knockouts that abolish bioactivity.
- Molecular Dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor binding kinetics under physiological conditions.
- Network pharmacology tools (e.g., Cytoscape) map off-target effects by integrating protein interaction databases .
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Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility and stability profiles across studies?
- Methodological Answer : Standardize experimental protocols (e.g., USP <711> dissolution testing) and validate via interlaboratory studies. For example, discrepancies in aqueous solubility may stem from pH variations (use buffered solutions at pH 1.2, 4.5, 6.8) or polymorphic forms (confirmed via XRPD). Meta-analysis of published data using tools like RevMan can identify outliers and systematic biases .
Collaboration and Knowledge Sharing
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


